

discovery and history of 2-Chloro-6-fluoro-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-6-fluoro-3-methylbenzaldehyde

Cat. No.: B009777

[Get Quote](#)

An In-depth Technical Guide on **2-Chloro-6-fluoro-3-methylbenzaldehyde**

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available information regarding the discovery, history, synthesis, and properties of **2-Chloro-6-fluoro-3-methylbenzaldehyde**. Despite its listing in chemical supplier databases, detailed scientific literature on its discovery, specific historical development, and extensive applications remains scarce. This document compiles the available data and presents hypothetical synthetic pathways based on established organic chemistry principles.

Introduction

2-Chloro-6-fluoro-3-methylbenzaldehyde, with the CAS number 104451-99-2, is a halogenated and methylated aromatic aldehyde. Its structure suggests its potential as a versatile intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of chloro, fluoro, and methyl groups on the benzaldehyde scaffold offers multiple points for chemical modification, influencing the molecule's reactivity and the properties of its derivatives.

Physicochemical Properties

The known quantitative data for **2-Chloro-6-fluoro-3-methylbenzaldehyde** is summarized in the table below. This information is primarily sourced from chemical supplier databases and curated chemical information websites.

Property	Value
CAS Number	104451-99-2
Molecular Formula	C ₈ H ₆ CIFO
Molecular Weight	172.58 g/mol
Melting Point	30-33 °C (literature)
Boiling Point	225.1 ± 35.0 °C (Predicted)
Density	1.292 ± 0.06 g/cm ³ (Predicted)
Flash Point	230 °F (Predicted)

Discovery and History

Detailed information regarding the specific discovery and historical development of **2-Chloro-6-fluoro-3-methylbenzaldehyde** is not readily available in published scientific literature or patent databases. Its existence is confirmed through its CAS registry number and availability from various chemical suppliers. It is plausible that this compound was first synthesized as part of a broader exploration of substituted benzaldehydes for use as building blocks in medicinal chemistry or materials science. A related compound, 2-chloro-6-fluoro-3-methylbenzyl bromide, is mentioned in a United States patent, suggesting that derivatives of the 2-chloro-6-fluoro-3-methylbenzene scaffold have been synthesized and investigated.

Hypothetical Synthetic Pathways

While specific experimental protocols for the synthesis of **2-Chloro-6-fluoro-3-methylbenzaldehyde** are not detailed in the available literature, several logical synthetic routes can be proposed based on standard organic synthesis methodologies.

Method 1: Oxidation of 2-Chloro-6-fluoro-3-methyltoluene

A common and direct method for the synthesis of aromatic aldehydes is the oxidation of the corresponding methyl-substituted arene. This pathway would involve the selective oxidation of the methyl group of 2-chloro-6-fluoro-3-methyltoluene.

Caption: Oxidation of 2-Chloro-6-fluoro-3-methyltoluene.

Experimental Protocol (Hypothetical):

- Side-Chain Halogenation: 2-Chloro-6-fluoro-3-methyltoluene (1 equivalent) is dissolved in a suitable solvent like carbon tetrachloride. A radical initiator such as N-bromosuccinimide (NBS) or dibenzoyl peroxide is added, and the mixture is irradiated with UV light or heated to initiate the reaction. The reaction is monitored until the formation of the corresponding benzyl bromide or dibromide is complete.
- Hydrolysis: The crude benzyl halide is then hydrolyzed to the aldehyde. This can be achieved by heating with an aqueous solution of a weak base, such as sodium carbonate, or by using methods like the Sommelet reaction.
- Purification: The resulting **2-Chloro-6-fluoro-3-methylbenzaldehyde** is then purified by a suitable method, such as distillation under reduced pressure or column chromatography.

Method 2: Formylation of 1-Chloro-3-fluoro-2-methylbenzene

Another plausible route is the direct introduction of a formyl group onto the 1-chloro-3-fluoro-2-methylbenzene ring. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction or by ortho-lithiation followed by quenching with a formylating agent.

Caption: Formylation of 1-Chloro-3-fluoro-2-methylbenzene.

Experimental Protocol (Hypothetical - Ortho-lithiation):

- Lithiation: 1-Chloro-3-fluoro-2-methylbenzene (1 equivalent) is dissolved in a dry, aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A strong base, such as n-butyllithium (n-BuLi) (1.1 equivalents), is added dropwise. The directing effect of the fluorine and chlorine atoms would favor lithiation at the position between them.

- Formylation: After stirring for a period to ensure complete lithiation, a formylating agent like N,N-dimethylformamide (DMF) (1.2 equivalents) is added dropwise at -78 °C.
- Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or distillation.

Potential Applications in Drug Discovery

While no specific applications of **2-Chloro-6-fluoro-3-methylbenzaldehyde** in drug discovery are documented, its structural features suggest potential utility as a building block for various biologically active molecules. The corresponding non-methylated compound, 2-chloro-6-fluorobenzaldehyde, is a known precursor in the synthesis of antibacterial agents. It is conceivable that **2-Chloro-6-fluoro-3-methylbenzaldehyde** could be employed in the synthesis of novel compounds with potential activities as:

- Enzyme inhibitors: The aldehyde group can react with nucleophilic residues in enzyme active sites.
- Receptor antagonists or agonists: The substituted benzene ring can serve as a scaffold for molecules designed to interact with specific biological receptors.
- Precursors to heterocyclic compounds: Aromatic aldehydes are common starting materials for the synthesis of a wide variety of heterocyclic ring systems, which are prevalent in many drug molecules.

Due to the lack of specific examples, a signaling pathway diagram cannot be provided.

Conclusion

2-Chloro-6-fluoro-3-methylbenzaldehyde is a chemical entity with potential applications in synthetic chemistry, particularly in the development of new pharmaceutical and agrochemical compounds. However, there is a notable absence of detailed scientific literature on its discovery, history, and specific applications. The synthetic pathways outlined in this guide are based on established chemical principles and provide a logical framework for its preparation. Further research is required to fully elucidate the properties and potential uses of this

compound. Researchers and drug development professionals are encouraged to explore its synthetic utility and biological activity.

- To cite this document: BenchChem. [discovery and history of 2-Chloro-6-fluoro-3-methylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b009777#discovery-and-history-of-2-chloro-6-fluoro-3-methylbenzaldehyde\]](https://www.benchchem.com/product/b009777#discovery-and-history-of-2-chloro-6-fluoro-3-methylbenzaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com